トリフルオロメタンスルホン酸リチウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

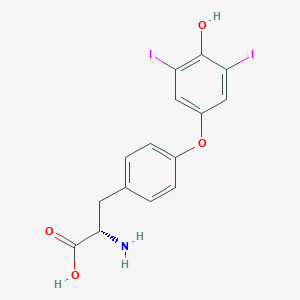

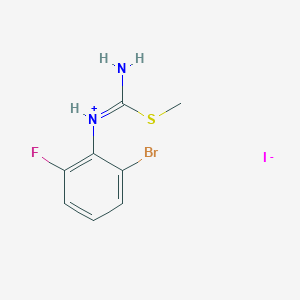

Lithium trifluoromethanesulfonate, also known as lithium triflate, is a chemical compound with the formula CF₃SO₃Li. It consists of a lithium cation (Li⁺) and a triflate anion (CF₃SO₃⁻). This compound is highly hygroscopic, meaning it readily absorbs moisture from the air. It is widely used in various applications, particularly in the field of lithium-ion batteries due to its excellent ionic conductivity .

科学的研究の応用

Lithium trifluoromethanesulfonate has a wide range of scientific research applications:

作用機序

Target of Action

Lithium trifluoromethanesulfonate, also known as lithium triflate, is a salt composed of the lithium cation (Li+) and triflate anion (CF3SO3−; TfO−) . It is primarily used in the production of lithium-ion batteries .

Mode of Action

The lithium cation (Li+) in lithium trifluoromethanesulfonate interacts with the triflate anion (CF3SO3−; TfO−) to form a very hygroscopic salt . This hygroscopic nature allows the salt to absorb water from air humidity , which can influence its behavior in various applications, such as in lithium-ion batteries.

Pharmacokinetics

Given its use in lithium-ion batteries, its bioavailability is likely influenced by factors such as its hygroscopic nature and its stability under various environmental conditions .

Result of Action

In the context of lithium-ion batteries, the action of lithium trifluoromethanesulfonate enables the formation of greener and sustainable batteries for electrical energy storage . It improves the electrochemical and mechanical characteristics of the battery’s membrane .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of lithium trifluoromethanesulfonate. For example, its hygroscopic nature means that it readily absorbs water from air humidity . This can affect its behavior in applications like lithium-ion batteries, where moisture can influence the efficiency and lifespan of the battery.

生化学分析

Biochemical Properties

It is known that the compound is highly soluble in water and organic solvents This solubility allows it to interact with various biomolecules in biochemical reactions

Cellular Effects

It is known that the compound plays a crucial role in lithium-ion battery production This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound is composed of the lithium cation (Li+) and triflate anion (CF3SO3−) . The triflate anion owes its stability to resonance stabilization, which causes the negative charge to be spread symmetrically over the three oxygen atoms . An additional stabilization is achieved by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .

Temporal Effects in Laboratory Settings

It is known that the compound is very hygroscopic and absorbs water from air humidity This suggests that it may have certain stability and degradation characteristics over time

Metabolic Pathways

Given its role in lithium-ion battery production , it may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels

Transport and Distribution

Given its high solubility in water and organic solvents , it may interact with certain transporters or binding proteins and influence its localization or accumulation

準備方法

Synthetic Routes and Reaction Conditions

Lithium trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of trifluoromethanesulfonic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium and results in the formation of lithium trifluoromethanesulfonate and water as a byproduct .

Industrial Production Methods

In industrial settings, lithium trifluoromethanesulfonate is often produced by reacting liquid sulfur trioxide with trifluoromethane gas in an inert gas atmosphere. This method ensures high purity and yield of the product .

化学反応の分析

Types of Reactions

Lithium trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can act as a source of the triflate anion in substitution reactions, where it replaces other anions in a compound.

Catalytic Reactions: It serves as a catalyst in several organic reactions, such as the Friedlander synthesis of quinolines.

Common Reagents and Conditions

Common reagents used in reactions involving lithium trifluoromethanesulfonate include organic solvents like acetonitrile and dichloromethane. The reactions are typically carried out under anhydrous conditions to prevent the compound from absorbing moisture .

Major Products Formed

The major products formed from reactions involving lithium trifluoromethanesulfonate depend on the specific reaction. For example, in the Friedlander synthesis, the major products are quinoline derivatives .

類似化合物との比較

Similar Compounds

- Lithium tetrafluoroborate (LiBF₄)

- Lithium hexafluorophosphate (LiPF₆)

- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

Uniqueness

Lithium trifluoromethanesulfonate is unique due to its high thermal stability and excellent ionic conductivity. Unlike lithium tetrafluoroborate and lithium hexafluorophosphate, it is less prone to hydrolysis, making it more suitable for applications in humid environments . Additionally, its triflate anion provides superior stability compared to other anions, enhancing its performance in various applications .

特性

CAS番号 |

33454-82-9 |

|---|---|

分子式 |

CHF3LiO3S |

分子量 |

157.0 g/mol |

IUPAC名 |

lithium;trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChIキー |

WDGKXRCNMKPDSD-UHFFFAOYSA-N |

SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] |

異性体SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] |

正規SMILES |

[Li].C(F)(F)(F)S(=O)(=O)O |

Key on ui other cas no. |

33454-82-9 |

ピクトグラム |

Irritant |

関連するCAS |

1493-13-6 (Parent) |

同義語 |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-Aminophenyl)propan-2-yl]phenol](/img/structure/B46601.png)

![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)